molecular formula C19H17F2N5O4S B10902051 5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10902051
M. Wt: 449.4 g/mol
InChI Key: ZOEQUHBWXXWQHW-LSFURLLWSA-N
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Description

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a difluoromethyl group, a methoxy group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The difluoromethylation process can be achieved using various reagents and conditions, such as the use of difluorocarbene reagents . The reaction conditions typically involve ambient temperatures and biocompatible solvents to ensure high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the nitrophenoxy group would yield nitro derivatives, while reduction would yield amine derivatives.

Scientific Research Applications

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and triazole groups enhances its potential for diverse applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H17F2N5O4S

Molecular Weight

449.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H17F2N5O4S/c1-11-3-5-16(14(7-11)26(27)28)30-10-13-8-12(4-6-15(13)29-2)9-22-25-18(17(20)21)23-24-19(25)31/h3-9,17H,10H2,1-2H3,(H,24,31)/b22-9+

InChI Key

ZOEQUHBWXXWQHW-LSFURLLWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-]

Origin of Product

United States

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